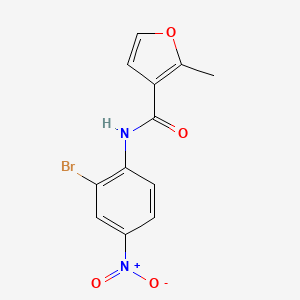
2-(3,4-dimethylphenyl)-N-2-pyrimidinyl-4-quinolinecarboxamide
Vue d'ensemble
Description
2-(3,4-dimethylphenyl)-N-2-pyrimidinyl-4-quinolinecarboxamide, also known as BMK-1, is a synthetic compound that has gained interest in the scientific community due to its potential applications in cancer therapy.
Mécanisme D'action
The mechanism of action of 2-(3,4-dimethylphenyl)-N-2-pyrimidinyl-4-quinolinecarboxamide is not fully understood, but it is believed to involve the inhibition of the PI3K/Akt/mTOR signaling pathway. This pathway plays a crucial role in cell proliferation, survival, and apoptosis, and its dysregulation is commonly observed in cancer cells. 2-(3,4-dimethylphenyl)-N-2-pyrimidinyl-4-quinolinecarboxamide has also been shown to inhibit the expression of anti-apoptotic proteins and activate pro-apoptotic proteins, leading to the induction of apoptosis.
Biochemical and Physiological Effects:
2-(3,4-dimethylphenyl)-N-2-pyrimidinyl-4-quinolinecarboxamide has been found to have low toxicity in normal cells, making it a potentially safe and effective anti-cancer agent. It has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is crucial for tumor growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-(3,4-dimethylphenyl)-N-2-pyrimidinyl-4-quinolinecarboxamide is its low toxicity in normal cells, which allows for higher concentrations to be used in experiments without causing harm to healthy cells. However, its low solubility in water can make it difficult to administer in vivo. Additionally, further studies are needed to determine its efficacy and safety in humans.
Orientations Futures
For 2-(3,4-dimethylphenyl)-N-2-pyrimidinyl-4-quinolinecarboxamide include the development of more efficient synthesis methods and the investigation of its potential as a combination therapy with other anti-cancer agents. Further studies are also needed to determine its efficacy in different types of cancer and its safety in humans.
Applications De Recherche Scientifique
2-(3,4-dimethylphenyl)-N-2-pyrimidinyl-4-quinolinecarboxamide has shown potential as an anti-cancer agent in various in vitro and in vivo studies. It has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. 2-(3,4-dimethylphenyl)-N-2-pyrimidinyl-4-quinolinecarboxamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
Propriétés
IUPAC Name |
2-(3,4-dimethylphenyl)-N-pyrimidin-2-ylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O/c1-14-8-9-16(12-15(14)2)20-13-18(17-6-3-4-7-19(17)25-20)21(27)26-22-23-10-5-11-24-22/h3-13H,1-2H3,(H,23,24,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDDFLMZXTXTWFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=NC=CC=N4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dimethylphenyl)-N-(pyrimidin-2-yl)quinoline-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 2-({[6-bromo-2-(4-butylphenyl)-4-quinolinyl]carbonyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4263922.png)

![6-bromo-N-[1-(4-chlorophenyl)ethyl]-2-(3-methoxyphenyl)-4-quinolinecarboxamide](/img/structure/B4263925.png)
![2-(1,3-benzodioxol-5-yl)-N-[1-(4-chlorophenyl)ethyl]-4-quinolinecarboxamide](/img/structure/B4263926.png)
![1-[4-(benzyloxy)phenyl]-4-{[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}piperazine](/img/structure/B4263935.png)
![3-{[2-(4-butoxybenzoyl)hydrazino]carbonyl}-7-(1-methylethylidene)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4263955.png)
![6-{[2-(4-butoxybenzoyl)hydrazino]carbonyl}-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B4263966.png)
![4-[2-(4-butoxybenzoyl)hydrazino]-4-oxobutanoic acid](/img/structure/B4263972.png)
![methyl 4-{[3-(aminocarbonyl)-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-4-oxobutanoate](/img/structure/B4263979.png)
![1-[4-(benzyloxy)phenyl]-4-(2-furoyl)piperazine](/img/structure/B4263986.png)
![1-[4-(benzyloxy)phenyl]-4-(pentafluorobenzoyl)piperazine](/img/structure/B4263997.png)
![N~2~,N~2~-diethyl-3-methyl-5-({[2-(5-methyl-2-furyl)-4-quinolinyl]carbonyl}amino)-2,4-thiophenedicarboxamide](/img/structure/B4264016.png)
![N-[5-(aminosulfonyl)-2-methylphenyl]-2-phenoxybutanamide](/img/structure/B4264024.png)
